molecular formula C15H17N3O2 B5555394 N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5555394
M. Wt: 271.31 g/mol
InChI Key: RLFNGVFOJVEICI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound has gained attention due to its potential pharmacological properties, including anticonvulsant and anti-infective activities .

Preparation Methods

The synthesis of N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the oxadiazole ring.

Common reagents and conditions used in these reactions include organic solvents like toluene and ethanol, and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with benzodiazepine receptors. The compound contains pharmacophores necessary for binding to these receptors, including an aromatic ring, a hydrogen bond acceptor, and a lipophilic group. This interaction mediates its anticonvulsant effects by modulating the activity of neurotransmitters in the brain .

Comparison with Similar Compounds

N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be compared with other oxadiazole derivatives, such as:

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

These compounds share the oxadiazole core but differ in their substitution patterns and pharmacological properties. This compound is unique due to its specific substitution with a cyclohexyl and phenyl group, which contributes to its distinct biological activities .

Properties

IUPAC Name

N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(16-12-9-5-2-6-10-12)15-17-13(18-20-15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFNGVFOJVEICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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